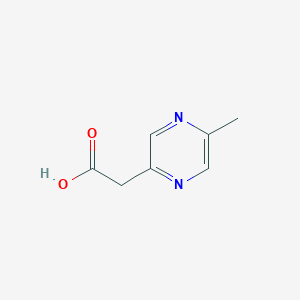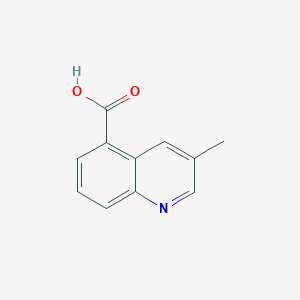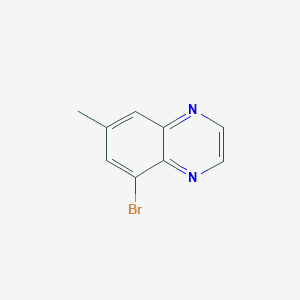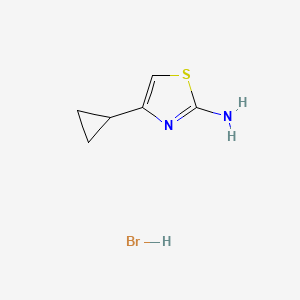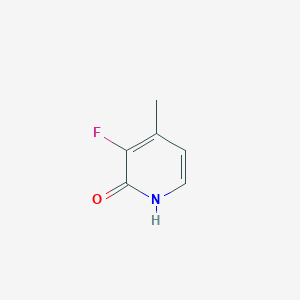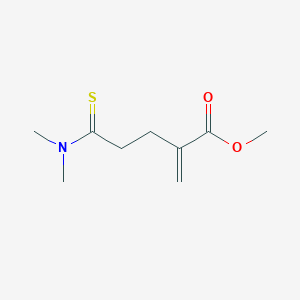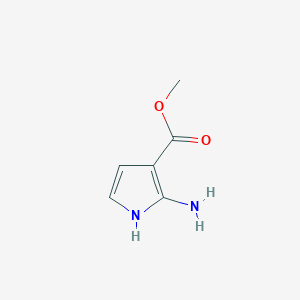![molecular formula C33H25N3 B1499643 quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]-](/img/structure/B1499643.png)
quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]- is a complex organic compound that features both imidazole and quinoline moieties. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in multiple fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]- typically involves multi-step organic reactions. One common approach is the condensation of 1-trityl-1H-imidazole-4-carbaldehyde with a suitable quinoline derivative under basic conditions. The reaction often requires a catalyst, such as palladium or nickel, to facilitate the formation of the vinyl linkage between the imidazole and quinoline rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds.
科学研究应用
quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]- involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the quinoline moiety can intercalate with DNA or interact with proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 4-[1-(1-phenyl-1H-imidazol-4-yl)-vinyl]-quinoline
- 4-[1-(1-benzyl-1H-imidazol-4-yl)-vinyl]-quinoline
- 4-[1-(1-methyl-1H-imidazol-4-yl)-vinyl]-quinoline
Uniqueness
quinoline,4-[1-[1-(triphenylmethyl)-1h-imidazol-4-yl]ethenyl]- is unique due to the presence of the trityl group, which can enhance its stability and lipophilicity. This structural feature distinguishes it from other similar compounds and can influence its reactivity and biological activity.
属性
分子式 |
C33H25N3 |
|---|---|
分子量 |
463.6 g/mol |
IUPAC 名称 |
4-[1-(1-tritylimidazol-4-yl)ethenyl]quinoline |
InChI |
InChI=1S/C33H25N3/c1-25(29-21-22-34-31-20-12-11-19-30(29)31)32-23-36(24-35-32)33(26-13-5-2-6-14-26,27-15-7-3-8-16-27)28-17-9-4-10-18-28/h2-24H,1H2 |
InChI 键 |
RRISHVSSKVNLMP-UHFFFAOYSA-N |
规范 SMILES |
C=C(C1=CC=NC2=CC=CC=C12)C3=CN(C=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
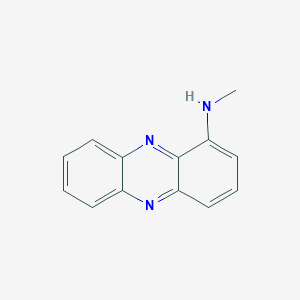
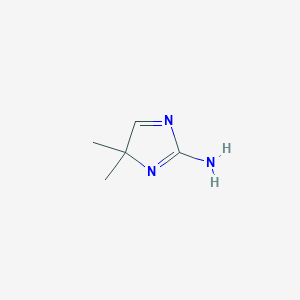
![2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B1499564.png)
